N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide is a chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential in drug discovery and material synthesis due to its distinctive molecular framework.
Mechanism of Action
Target of action
The compound contains a thiazole ring and a benzofuran ring, both of which are common in many biologically active compounds . These structures could potentially interact with various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.
Mode of action
The mode of action would depend on the specific targets of the compound. Thiazole derivatives have been found to have diverse biological activities, including antibacterial, antifungal, and anticancer effects . Benzofuran derivatives also have a wide range of biological activities .
Biochemical pathways
Without specific studies on this compound, it’s hard to say which biochemical pathways it might affect. Many compounds with thiazole and benzofuran structures are involved in a variety of biochemical pathways due to their diverse biological activities .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. As mentioned, thiazole and benzofuran derivatives can have a wide range of effects, from antibacterial to anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide typically involves the formation of the thiazole ring followed by the attachment of the benzofuran and cinnamamide moieties. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper to facilitate the coupling reactions. The specific steps and conditions can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and high yield. The process would likely include rigorous purification steps such as recrystallization or chromatography to achieve the desired purity levels required for research and application .
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in various substituted derivatives with different functional groups .
Scientific Research Applications
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Benzofuran Derivatives: Compounds with the benzofuran moiety, often explored for their pharmacological properties.
Cinnamamide Derivatives: Compounds with the cinnamamide structure, investigated for their potential therapeutic effects.
Uniqueness
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)cinnamamide stands out due to its unique combination of the thiazole, benzofuran, and cinnamamide moieties. This combination provides a distinct molecular framework that can interact with various biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(E)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-26-18-10-6-9-16-13-19(27-21(16)18)17-14-28-22(23-17)24-20(25)12-11-15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,23,24,25)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRFJTNTBKWCCH-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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